molecular formula C13H12BrFN2O B12941573 Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B12941573
M. Wt: 311.15 g/mol
InChI Key: UAPCEZBVXLHIFA-HTQZYQBOSA-N
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Description

Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a dihydropyrazolo[5,1-b]oxazole ring system.

Chemical Reactions Analysis

Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects . Molecular docking studies have provided insights into its binding modes and affinities .

Comparison with Similar Compounds

Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of bromine and fluorophenyl groups, which contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H12BrFN2O

Molecular Weight

311.15 g/mol

IUPAC Name

(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C13H12BrFN2O/c1-7-8(2)18-13-11(14)12(16-17(7)13)9-3-5-10(15)6-4-9/h3-8H,1-2H3/t7-,8-/m1/s1

InChI Key

UAPCEZBVXLHIFA-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Canonical SMILES

CC1C(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Origin of Product

United States

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